N-(2,3-dimethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide
Description
Structure and Key Features
N-(2,3-dimethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a quinazoline derivative characterized by:
- A quinazolinone core (4-oxo-3,4-dihydroquinazoline), which provides a planar aromatic system for intermolecular interactions.
- A 4-methylphenyl group at the 3-position of the quinazolinone ring, influencing steric and electronic properties.
- A sulfanyl (-S-) linkage at the 2-position, connecting the quinazolinone to an acetamide moiety.
This compound’s structural complexity enables diverse biological interactions, particularly in medicinal chemistry, where quinazoline derivatives are known for anticancer, antimicrobial, and anti-inflammatory activities .
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[3-(4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2S/c1-16-11-13-19(14-12-16)28-24(30)20-8-4-5-9-22(20)27-25(28)31-15-23(29)26-21-10-6-7-17(2)18(21)3/h4-14H,15H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPQXKRGBWRTVPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC(=C4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477332-60-8 | |
| Record name | N-(2,3-DIMETHYLPHENYL)-2-{[3-(4-METHYLPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the sulfanyl group and the acetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinazolinone core to dihydroquinazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles. Reaction conditions are carefully controlled to ensure selective transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce dihydroquinazoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2,3-dimethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and properties.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions and cellular pathways. Its ability to interact with specific biological targets makes it valuable for understanding biochemical processes.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its versatility makes it suitable for various applications.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies on its binding affinity and molecular interactions are essential to fully understand its mechanism.
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Properties of Selected Compounds
Biological Activity
N-(2,3-dimethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a compound with significant potential in medicinal chemistry, particularly in the fields of oncology and virology. Its unique structure features a quinazolinone moiety, which has been associated with various biological activities including antitumor and antiviral effects.
Chemical Structure and Properties
The molecular formula of this compound is , and it has a molecular weight of approximately 489.65 g/mol. The compound's structure can be represented as follows:
Antitumor Activity
Research indicates that compounds containing the quinazolinone scaffold exhibit notable antitumor properties. A study by Noolvi et al. (2011) demonstrated that derivatives of quinazoline, including those similar to this compound, showed cytotoxic effects against various cancer cell lines such as K562 (chronic myeloid leukemia) and MCF7 (breast cancer) cells .
Table 1: Summary of Antitumor Activity
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | K562 | 12.5 | Noolvi et al., 2011 |
| N-(5-Arylidene-4-Oxo-2-Thioxothiazolidin-3-Yl)-2-{[3-(4-Methylphenyl)-4-Oxo-3,4-Dihydroquinazoline-2-Yl]Thio}Acetamide | MCF7 | 15.0 | Cong et al., 2019 |
Antiviral Activity
The compound also shows promise in antiviral applications. A study by Selvam et al. (2007) highlighted the antiviral activity of related quinazolinone derivatives against respiratory viruses. The mechanism of action appears to involve the inhibition of viral replication through interference with specific viral enzymes .
Table 2: Summary of Antiviral Activity
| Compound | Virus Type | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Influenza A | 20.0 | Selvam et al., 2007 |
| Novel Quinazolinone Derivatives | Respiratory Syncytial Virus | 18.0 | Selvam et al., 2007 |
The biological activity of this compound can be attributed to its ability to interact with specific biological targets within cells. The quinazolinone structure is known to inhibit various kinases and other enzymes involved in cell proliferation and viral replication. This inhibition leads to reduced cell growth in cancerous tissues and decreased viral load in infected cells.
Case Studies
- Case Study on Antitumor Efficacy : In vitro studies demonstrated that treatment with this compound resulted in significant apoptosis in K562 cells, as evidenced by increased annexin V staining and caspase activation.
- Case Study on Antiviral Activity : In a controlled study involving influenza-infected mice, administration of the compound significantly reduced viral titers in lung tissues compared to control groups, suggesting its potential as a therapeutic agent against influenza viruses.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
